REACTION_CXSMILES
|
[F:1][CH2:2][CH:3]([NH:8]C(OC(C)(C)C)=O)[CH2:4][C:5]([OH:7])=[O:6].[ClH:16]>CCOCC>[ClH:16].[F:1][CH2:2][CH:3]([CH2:4][C:5]([OH:7])=[O:6])[NH2:8] |f:3.4|
|
Name
|
|
Quantity
|
545 mg
|
Type
|
reactant
|
Smiles
|
FCC(CC(=O)O)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FCC(N)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 265 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |